Product packaging for Ergosta-4,7,22-trien-3-one(Cat. No.:)

Ergosta-4,7,22-trien-3-one

Cat. No.: B1366808
M. Wt: 394.6 g/mol
InChI Key: JBSSIYVUAQDIMG-VLWWAJHTSA-N
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Description

Contextualization within Steroid Chemistry and Biological Research

Steroids are a vital class of organic compounds that play crucial roles in the physiological and biochemical processes of living organisms. Ergosta-4,7,22-trien-3-one, as an ergosterol (B1671047) derivative, is part of this extensive family. ontosight.aihmdb.ca Ergosterol itself is a primary component of fungal cell membranes, analogous to cholesterol in animal cells. ontosight.ai The study of ergosterol and its metabolites, including this compound, is fundamental to understanding fungal biology and developing antifungal agents.

The chemical structure of this compound, particularly the unsaturation in its steroidal core and side chain, makes it a reactive and versatile molecule. This reactivity is a key focus in steroid chemistry, with research exploring its synthesis and transformations. For instance, it can be synthesized from ergosterol and is considered a metabolite in certain biological systems. researchgate.netnih.gov

Significance in Natural Product Discovery

Natural products have historically been a rich source of novel chemical structures with potent biological activities. This compound is a prime example of a bioactive compound isolated from natural sources. It has been identified in various fungi, including as a metabolite in the white-rot fungus Phanerochaete sordida YK-624 and through the coculture of soft coral-associated fungi Aspergillus sp. EGF7-0-1 and EGF15-0-3. nih.govjto.ac.cn

The discovery of this compound and its analogs in diverse fungal species underscores the vast and largely untapped chemical diversity within the fungal kingdom. researchgate.net The exploration of these natural sources continues to yield new compounds and provides valuable leads for the development of new therapeutic agents.

Overview of this compound as a Target for Academic Inquiry

The unique chemical features and biological origins of this compound have made it a compelling target for academic research. Studies have investigated its potential biological activities, with a notable focus on its role in lignin (B12514952) degradation by certain fungi. Research has shown that this compound, along with other ergosterol metabolites, can significantly enhance the lignin-degrading activity of Phanerochaete sordida YK-624. nih.govresearchgate.net This finding is of particular interest for potential applications in bioremediation and biofuel production.

Furthermore, the synthesis of this compound and its derivatives is an active area of research. researchgate.net The ability to synthetically produce this and related compounds allows for more in-depth biological evaluation and the exploration of structure-activity relationships. This synthetic work is crucial for overcoming the limitations of natural product isolation and for developing analogs with improved properties.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₄₂O nih.gov
Molecular Weight 394.6 g/mol nih.gov
IUPAC Name (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one nih.gov
CAS Number 17398-57-1 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O B1366808 Ergosta-4,7,22-trien-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H42O

Molecular Weight

394.6 g/mol

IUPAC Name

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,17-20,24-26H,9,11-16H2,1-6H3/b8-7+/t19-,20+,24+,25-,26-,27-,28+/m0/s1

InChI Key

JBSSIYVUAQDIMG-VLWWAJHTSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Occurrence and Isolation of Ergosta 4,7,22 Trien 3 One

Natural Sources and Biological Distribution

Ergosta-4,7,22-trien-3-one is a product of fungal metabolism, often occurring alongside other ergosterol (B1671047) derivatives. Its distribution spans different fungal ecologies, from white-rot fungi involved in lignin (B12514952) degradation to endophytic fungi living symbiotically within plant tissues.

Several fungal genera have been identified as sources of ergostane (B1235598) steroids, including compounds structurally related to this compound.

While a wide array of secondary metabolites have been isolated from the genus Aspergillus, the specific isolation of this compound from a coculture of Aspergillus and Streptomyces has not been explicitly documented in the reviewed scientific literature. However, the technique of coculturing different microbial species is a well-established strategy to induce the production of novel or cryptic secondary metabolites. This interaction can trigger silent biosynthetic gene clusters, leading to a different chemical profile than when the microorganisms are cultured individually. For instance, a novel ergosterol derivative was isolated from the cocultivation of an endophytic fungus, Pleosporales sp. F46, with an endophytic bacterium, Bacillus wiedmannii Com1. mdpi.com This demonstrates the potential of coculture techniques to yield new ergostane steroids.

Phanerochaete sordida YK-624, a white-rot fungus known for its potent lignin-degrading capabilities, has been a subject of metabolic studies. Research into its ligninolytic activity has involved the investigation of ergosterol and its metabolites. In a study focusing on lignin-degrading inducing compounds from P. sordida YK-624, ergosterol was identified as an inducer. nih.gov Further investigation into the metabolites of ergosterol in this fungus led to the identification of ergosta-4,7,22-triene-3,6-dione and ergosta-4,6,8(14),22-tetraen-3-one (B108213). nih.govnih.gov While this compound was part of the study as a chemically synthesized compound for comparison and activity testing, its direct isolation from the culture of P. sordida YK-624 was not reported. nih.govnih.govresearchgate.net

The genus Colletotrichum comprises a diverse group of fungi, many of which live as endophytes within plant tissues. These endophytic fungi are known to produce a variety of bioactive secondary metabolites. While the direct isolation of this compound from a Colletotrichum species has not been definitively reported in the reviewed literature, a closely related compound, (22E,24R)-ergosta-4,7,22-trien-3-one, has been isolated from a Colletotrichum sp. This finding indicates that the core chemical scaffold of this compound is biosynthetically accessible to this fungal genus. Endophytic Colletotrichum species are recognized for their ability to synthesize a wide array of compounds, including other sterols like ergosterol. tjpps.org

This compound belongs to the broader class of ergostane-type steroids, which are characteristic metabolites of fungi. The biosynthesis of these compounds is linked to the ergosterol pathway, a critical metabolic route in fungi. researchgate.net The diversity of ergosterol derivatives found in fungi is vast, with hundreds of new metabolites being isolated annually. mdpi.com These compounds are found in various fungal taxa, from macroscopic mushrooms to microscopic molds and yeasts. The production of specific ergosterol derivatives can be influenced by various factors, including the fungal species, growth conditions, and interactions with other organisms. The presence of these steroids is not limited to free forms; they can also be found as esters. britannica.com

Table 1: Occurrence of this compound and Related Compounds in Fungi

Compound NameFungal SourceKey Findings
Ergosta-4,7,22-trien-3,6-dionePhanerochaete sordida YK-624Identified as a metabolite of ergosterol. nih.govnih.gov
Ergosta-4,6,8(14),22-tetraen-3-onePhanerochaete sordida YK-624Identified as a metabolite of ergosterol. nih.govnih.govresearchgate.net
(22E,24R)-ergosta-4,7,22-trien-3-oneColletotrichum sp.Isolated from an endophytic species.
ErgosterolVarious FungiPrecursor to this compound and other ergostane steroids. researchgate.net

Fungal Genera as Biosynthetic Sources

Isolation Methodologies from Complex Biological Matrices

The isolation of this compound and other fungal steroids from complex biological matrices, such as fungal cultures, involves a multi-step process. The general workflow includes extraction, fractionation, and purification. britannica.comresearchgate.net

The initial step is typically a solvent extraction of the fungal biomass (mycelia) or the culture broth. britannica.com Common solvents for extracting steroids include ethanol, ethyl acetate, and hexane. britannica.comarborassays.com The choice of solvent depends on the polarity of the target compound.

Following extraction, the crude extract, which contains a mixture of various metabolites, is subjected to fractionation. This is often achieved through liquid-liquid partitioning between immiscible solvents of differing polarities to separate compounds into broad polarity classes. britannica.com

The final and most critical stage is purification, which relies on chromatographic techniques. Column chromatography using stationary phases like silica gel is a common initial purification step. researchgate.net Further purification to obtain the pure compound is typically achieved using High-Performance Liquid Chromatography (HPLC). documentsdelivered.comnih.gov Both normal-phase and reversed-phase HPLC can be employed, with the choice of column and mobile phase being crucial for achieving good separation of structurally similar steroids. documentsdelivered.comsemanticscholar.org Thin-layer chromatography (TLC) is also a valuable tool for monitoring the separation process and for preliminary identification. nih.gov

Table 2: Common Methodologies for Fungal Steroid Isolation

MethodologyDescriptionApplication
Solvent ExtractionUse of organic solvents (e.g., ethanol, ethyl acetate) to dissolve steroids from fungal biomass. britannica.comarborassays.comInitial step to obtain a crude extract containing a mixture of metabolites.
Liquid-Liquid PartitioningSeparation of compounds based on their differential solubility in two immiscible liquid phases. britannica.comFractionation of the crude extract into groups of compounds with similar polarities.
Column ChromatographySeparation of compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel). researchgate.netInitial purification of the fractionated extract.
High-Performance Liquid Chromatography (HPLC)High-resolution separation of compounds based on their interaction with a stationary phase packed in a column. documentsdelivered.comnih.govFinal purification to obtain the pure steroid.
Thin-Layer Chromatography (TLC)Separation of compounds on a thin layer of adsorbent material, primarily used for monitoring and qualitative analysis. nih.govMonitoring the progress of purification and assessing the purity of isolated fractions.

Extraction Techniques Employed

The initial step in the isolation of this compound from its natural sources involves solvent extraction to separate the desired compound from the bulk biomass. A common approach, particularly for marine organisms, is the use of a sequence of solvents with increasing polarity.

For instance, in the isolation from the marine sponge Iotrochota birotulata, the collected specimens are typically lyophilized and then ground to a fine powder. This powdered material is then subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, followed by dichloromethane (CH2Cl2), and finally ethyl acetate (EtOAc). This process yields different crude extracts, with the target compound, (24R)-ergosta-4,7,22-triene-3-one, being concentrated in the dichloromethane fraction.

Table 1: Solvent Extraction of Iotrochota birotulata

SolventPurposeResult
n-HexaneInitial extraction to remove nonpolar compounds.Crude n-hexane extract.
Dichloromethane (CH2Cl2)Extraction of medium-polarity compounds.Crude dichloromethane extract containing this compound.
Ethyl Acetate (EtOAc)Extraction of more polar compounds.Crude ethyl acetate extract.

Chromatographic Separation Strategies

Following the initial extraction, the crude extract containing this compound is subjected to various chromatographic techniques to achieve purification. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica Gel Chromatography

A fundamental technique in natural product isolation is column chromatography using silica gel as the stationary phase. The crude dichloromethane extract from Iotrochota birotulata is typically applied to a silica gel column. The separation is then achieved by eluting the column with a gradient of solvents, commonly starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Octadecylsilyl (ODS) and Sephadex LH-20 Purification

Further purification often involves the use of different types of chromatographic media. While not explicitly detailed for this compound in the available literature, related sterols are often purified using Octadecylsilyl (ODS) reversed-phase chromatography, which separates compounds based on their hydrophobicity. Additionally, size-exclusion chromatography on Sephadex LH-20 is a common subsequent step to remove smaller or larger molecular weight impurities.

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Enrichment

The final step in achieving a high degree of purity for this compound is preparative High-Performance Liquid Chromatography (HPLC). Fractions from the silica gel column that are enriched with the target compound are pooled and subjected to preparative HPLC. For the isolation of (24R)-ergosta-4,7,22-triene-3-one from Iotrochota birotulata, a reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of methanol and water, typically in a ratio of 95:5. This technique allows for the precise separation of the target compound from closely related steroids, yielding the pure this compound.

Table 2: Chromatographic Purification of (24R)-ergosta-4,7,22-triene-3-one from Iotrochota birotulata

Chromatographic TechniqueStationary PhaseMobile Phase/EluentPurpose
Silica Gel Column ChromatographySilica Geln-Hexane/Ethyl Acetate gradientInitial fractionation of the crude extract.
Preparative HPLCReversed-phase C18Methanol/Water (95:5)Final purification to yield the pure compound.

In addition to marine sponges, this compound, specifically (22E,24R)-ergosta-4,7,22-trien-3-one, has also been reported from endophytic fungi, indicating its presence in terrestrial ecosystems. The isolation procedures from fungal sources would likely follow a similar multi-step chromatographic approach to achieve purification.

Biosynthetic Pathways and Metabolic Origins of Ergosta 4,7,22 Trien 3 One

Position as an Ergosterol (B1671047) Metabolite

Ergosta-4,7,22-trien-3-one is identified as a plausible metabolite of ergosterol. nih.gov Research conducted on the lignin-degrading fungus Phanerochaete sordida YK-624 involved the investigation of ergosterol metabolites. nih.gov During the chemical synthesis of related ergosterol derivatives, this compound was obtained and subsequently identified as a likely product of ergosterol metabolism within the fungus. nih.gov This positions the compound not as a primary structural component of the cell membrane, like ergosterol itself, but as a secondary metabolite resulting from the further enzymatic modification of the principal fungal sterol. The vast majority of ergostane-type steroids found in fungi are indeed metabolites of ergosterol. nih.govmdpi.com

Enzymatic Transformations and Precursor Conversion

The conversion of a precursor sterol like ergosterol into this compound hinges on a critical biochemical transformation: the oxidation of the hydroxyl group at the C-3 position to a keto group. This reaction is a common step in steroid metabolism across many organisms and is catalyzed by a specific class of enzymes.

The formation of the 3-oxo (ketone) group in this compound from a 3β-hydroxy precursor is catalyzed by enzymes known as 3β-hydroxysteroid dehydrogenases (3β-HSDs) or oxidases. researchgate.net These enzymes facilitate the dehydrogenation of the 3β-hydroxy group on the steroid's A-ring to form a 3-ketosteroid. researchgate.net This process is a crucial step in the biosynthesis of all classes of steroid hormones and other bioactive steroids. The reaction is typically a sequential, ordered process involving the binding of a cofactor, such as NAD⁺, followed by the sterol substrate. researchgate.net The enzyme then catalyzes the transfer of a hydride ion from the sterol's 3β-hydroxyl group to the NAD⁺, releasing the oxidized ketosteroid and NADH. researchgate.net In cholesterol metabolism, a similar enzyme, 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7), is essential for the formation of bile acids. researchgate.net This general mechanism is the means by which the ergostane (B1235598) skeleton of a precursor is converted into the ketosteroid structure of this compound.

While the outline includes PimE, current scientific understanding indicates that this enzyme is not involved in sterol metabolism. PimE is a polyprenol-phosphate-mannose-dependent mannosyltransferase found in mycobacteria. researchgate.netbiorxiv.org Its specific function is to catalyze the transfer of the fifth mannose residue during the biosynthesis of phosphatidylinositol mannosides (PIMs), which are essential glycolipids in the mycobacterial cell envelope. researchgate.netbiorxiv.org The genetic deletion of pimE in Mycobacterium smegmatis leads to a defect in the synthesis of higher-order PIMs, specifically AcPIM6, and an accumulation of the precursor AcPIM4. researchgate.net This function, which contributes to the structural integrity of the plasma membrane in mycobacteria, is biochemically distinct from the oxidation of sterols in fungi. researchgate.net Therefore, the specificity of PimE lies within glycolipid biosynthesis in bacteria, not the ergostane metabolic pathways of fungi.

Intermediates and Branching Points in Ergostane Biosynthesis

The ergostane skeleton of this compound originates from the highly conserved fungal ergosterol biosynthetic pathway. mdpi.com This multi-step process begins with the cyclization of 2,3-oxidosqualene (B107256) to produce lanosterol, the first sterol intermediate. mdpi.comnih.gov From lanosterol, a series of enzymatic reactions, including demethylations, isomerizations, and desaturations, leads to the formation of ergosterol. mdpi.comresearchgate.net

The pathway features several key intermediates that represent potential branching points for the synthesis of diverse sterols. After lanosterol, subsequent steps include the formation of zymosterol, which is then methylated at the C-24 position by the enzyme ERG6 to produce fecosterol (B45770). mdpi.com The enzyme ERG2, a sterol Δ8-Δ7 isomerase, converts fecosterol to episterol (B45613) by shifting a double bond in the B-ring. mdpi.com Further modifications, including desaturation steps catalyzed by ERG3 and ERG5, ultimately yield ergosterol. mdpi.com

Ergosterol itself serves as a major branching point. While its primary role is structural, it is also the direct precursor for a wide array of metabolites, including this compound. nih.govnih.gov The formation of this compound represents a metabolic diversion where the final product of the main pathway, ergosterol, is further oxidized to create a specialized secondary metabolite.

Interactive Data Table: Key Intermediates in the Ergosterol Biosynthetic Pathway

PrecursorEnzyme(s)ProductKey Transformation
2,3-OxidosqualeneOxidosqualene cyclaseLanosterolCyclization of squalene
ZymosterolERG6 (C-24 methyltransferase)FecosterolMethylation at C-24
FecosterolERG2 (Δ8-Δ7 isomerase)EpisterolIsomerization of C8=C9 to C7=C8
EpisterolERG3 (C-5 desaturase)Ergosta-5,7,24(28)-trienolDesaturation at C-5
Ergosta-5,7,24(28)-trienolERG5 (C-22 desaturase)Ergosta-5,7,22,24(28)-tetraenolDesaturation at C-22
Ergosta-5,7,22,24(28)-tetraenolERG4 (C-24 reductase)ErgosterolReduction of C24=C28
Ergosterol3β-Hydroxysterol OxidaseThis compoundOxidation of 3β-hydroxyl group

Chemical Synthesis and Structural Modifications of Ergosta 4,7,22 Trien 3 One

Strategies for De Novo Synthesis

The de novo total synthesis of a complex tetracyclic triterpene skeleton like that of Ergosta-4,7,22-trien-3-one is a formidable challenge in organic chemistry. Such routes involve constructing the intricate ring system and installing numerous stereocenters from simple acyclic precursors. Currently, detailed reports on the complete de novo synthesis of this compound are not prevalent in scientific literature.

The biosynthesis of the ergostane (B1235598) skeleton in fungi, however, provides a blueprint of how this complex structure is assembled in nature. The process begins with the cyclization of squalene to form lanosterol. Subsequent enzymatic steps, including demethylations and the introduction of specific double bonds, lead to the formation of ergosterol (B1671047), the direct precursor to this compound. This biosynthetic pathway underscores the complexity that a laboratory de novo synthesis would need to replicate.

Semi-Synthetic Routes from Established Sterols

Given the difficulty of total synthesis, semi-synthetic methods starting from readily available sterols are the preferred routes for producing this compound.

The most direct and widely utilized semi-synthetic route to this compound is from ergosterol ((22E)-Ergosta-5,7,22-trien-3β-ol). This transformation requires two key changes: the oxidation of the 3β-hydroxyl group to a 3-keto group and the migration of the conjugated double bonds from the Δ⁵,⁷ configuration to a more stable Δ⁴,⁷ arrangement.

The Oppenauer oxidation is a classic and effective method for this conversion. This reaction employs a ketone, typically acetone or cyclohexanone, as a hydride acceptor and an aluminum alkoxide catalyst, such as aluminum isopropoxide. The mechanism involves the formation of an aluminum-alkoxide complex with the ergosterol, followed by a catalyzed hydride transfer from the sterol's C-3 to the ketone. This process simultaneously oxidizes the alcohol and causes the conjugated diene system to isomerize, yielding the final this compound product.

Reaction Summary: Oppenauer Oxidation of Ergosterol
Starting Material Ergosterol
Key Reagents Aluminum isopropoxide, Acetone (or other ketone)
Transformation 1. Oxidation of 3β-hydroxyl to 3-ketone2. Isomerization of Δ⁵,⁷-diene to Δ⁴,⁷-diene
Product This compound

Conversion from cholesta-5,7-dien-3-ol derivatives is not a common or practical semi-synthetic route to this compound. The primary obstacle is the structural difference in the C-17 side chain. The ergostane skeleton features a C28 side chain with a specific stereochemistry (24S-methyl), whereas the cholestane skeleton has a C27 side chain. Modifying the cholestane side chain to introduce the required methyl group at the C-24 position with the correct stereochemistry is a multi-step and synthetically demanding process. Therefore, starting from ergosterol, which already contains the correct side chain, is a significantly more efficient strategy.

Approaches for Fluorescent Analog Generation

The generation of fluorescent sterol analogs is a valuable tool for studying their cellular behavior and interactions. While specific fluorescent derivatives of this compound are not widely reported, a common strategy for inducing fluorescence in steroids is to extend the conjugated π-system within the molecule.

A closely related compound, Ergosta-4,6,8(14),22-tetraen-3-one (B108213), is known to be a fluorescent constituent isolated from certain fungi. researchgate.net The extended conjugation across the B-ring (a Δ⁴,⁶,⁸⁽¹⁴⁾-trien-3-one system) is responsible for this property. This suggests a viable approach for creating a fluorescent analog of this compound would be to introduce an additional double bond at the C-6 position to create a similar conjugated system. This could potentially be achieved through a dehydrogenation reaction using an appropriate catalyst or reagent.

Another approach involves chemically attaching a known fluorophore (e.g., coumarin, fluorescein) to the sterol skeleton, although this would require identifying a suitable, non-critical position on the molecule for derivatization.

Derivatization to Related Compounds

This compound can serve as a starting material for the synthesis of other oxidized ergostane derivatives.

Ergosta-4,7,22-triene-3,6-dione is a known oxidized metabolite of ergosterol that has been chemically synthesized. researchgate.netnih.gov The synthesis of this dione (B5365651) from this compound involves the introduction of a ketone at the C-6 position. This transformation is an allylic oxidation, as the C-6 position is adjacent to the Δ⁴ and Δ⁷ double bonds.

A standard method for this type of oxidation on α,β-unsaturated ketones is the use of chromium-based reagents, such as chromium trioxide (CrO₃) in a suitable solvent system. organic-chemistry.org The reaction selectively oxidizes the allylic CH₂ group at C-6 to a carbonyl group, yielding the desired 3,6-dione.

Reaction Summary: Synthesis of Ergosta-4,7,22-triene-3,6-dione
Starting Material This compound
Reaction Type Allylic Oxidation
Potential Reagent Chromium Trioxide (CrO₃)
Transformation Introduction of a carbonyl group at the C-6 position
Product Ergosta-4,7,22-triene-3,6-dione

Advanced Spectroscopic and Analytical Characterization of Ergosta 4,7,22 Trien 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic compounds. For a molecule with the complexity of Ergosta-4,7,22-trien-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton and carbon signals.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of this compound would provide crucial information regarding the number of different types of protons, their chemical environment, and their spatial relationships through spin-spin coupling. Key expected features would include signals in the olefinic region corresponding to the protons on the double bonds at positions 4, 7, and 22. The proton at C4, being part of an α,β-unsaturated ketone system, would likely appear as a distinct singlet or a narrow multiplet in the downfield region. The protons of the C7-C8 double bond and the C22-C23 double bond in the side chain would exhibit characteristic chemical shifts and coupling constants, indicative of their stereochemistry. The spectrum would also feature a complex series of overlapping multiplets in the aliphatic region, corresponding to the numerous methylene and methine protons of the steroidal nucleus and the side chain. The methyl groups of the ergostane (B1235598) skeleton (typically at C-18, C-19, C-21, C-26, C-27, and C-28) would appear as sharp singlets or doublets in the upfield region, providing valuable diagnostic markers.

Table 1: Proton (¹H) NMR Data

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available in the searched literature.Data not available in the searched literature.Data not available in the searched literature.Data not available in the searched literature.

Carbon (¹³C) NMR Analysis and Chemical Shift Assignment

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, with a molecular formula of C₂₈H₄₂O, 28 distinct carbon signals would be expected, assuming no coincidental overlap. The most downfield signal would correspond to the carbonyl carbon (C-3) of the ketone, typically resonating around 200 ppm. The olefinic carbons of the three double bonds (C-4, C-5, C-7, C-8, C-22, and C-23) would appear in the region of approximately 115-170 ppm. The remaining signals for the steroidal nucleus and the side chain, including the methyl, methylene, methine, and quaternary carbons, would be observed in the upfield aliphatic region. The specific chemical shifts are highly sensitive to the local electronic and steric environment, making ¹³C NMR a powerful tool for confirming the carbon skeleton.

Table 2: Carbon (¹³C) NMR Chemical Shift Assignment

Carbon Position Chemical Shift (δ, ppm)
Data not available in the searched literature.Data not available in the searched literature.

Two-Dimensional (2D) NMR Experiments

To definitively assign all proton and carbon signals and to establish the connectivity within the this compound molecule, a series of 2D NMR experiments would be required.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the connectivity between adjacent protons in the cyclohexane rings and the side chain would be established through cross-peaks in the COSY spectrum.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings and the geometry of the double bonds.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the molecular structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that would be ideal for determining the precise molecular weight of this compound. This technique typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. The high resolution of the mass analyzer allows for the determination of the elemental composition of the parent ion with high accuracy, which would confirm the molecular formula C₂₈H₄₂O. This is a critical step in the identification of the compound.

Table 3: HR-ESI-MS Data

Ion Calculated m/z Measured m/z Elemental Composition
[M+H]⁺Data not available in the searched literature.Data not available in the searched literature.C₂₈H₄₃O
[M+Na]⁺Data not available in the searched literature.Data not available in the searched literature.C₂₈H₄₂ONa

ESI-TOF-MS Applications

Electrospray ionization coupled with a time-of-flight (ESI-TOF-MS) mass analyzer offers high sensitivity and mass accuracy. In addition to confirming the molecular weight, ESI-TOF-MS can be used in tandem mass spectrometry (MS/MS) mode to study the fragmentation patterns of this compound. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced. The analysis of these fragment ions can provide valuable structural information, such as the loss of the side chain or characteristic cleavages of the steroid rings. This data serves as a fingerprint for the compound and can be used to differentiate it from other isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features, primarily the α,β-unsaturated ketone system, carbon-carbon double bonds, and various carbon-hydrogen bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the conjugated ketone in the A-ring. Typically, a saturated ketone shows a C=O stretch around 1715 cm⁻¹. However, conjugation with the C(4)=C(5) double bond delocalizes the pi electrons, weakening the C=O double bond and shifting its absorption to a lower frequency. For this compound, this band is expected in the range of 1660-1690 cm⁻¹.

The spectrum also displays characteristic absorptions for the various carbon-carbon double bonds (C=C). The stretching vibration of the conjugated C=C bond at C-4 and the isolated C=C bonds at C-7 and C-22 give rise to medium to weak absorption bands in the 1600–1680 cm⁻¹ region.

Stretching vibrations for carbon-hydrogen bonds provide further structural confirmation. The sp²-hybridized C-H bonds of the double bonds (=C-H) exhibit absorption bands at wavenumbers above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ range. In contrast, the stretching vibrations of the numerous sp³-hybridized C-H bonds in the steroid nucleus and side chain (from methyl and methylene groups) appear as strong, complex bands in the region below 3000 cm⁻¹, usually between 2850–2960 cm⁻¹.

The following table summarizes the principal IR absorption bands and their corresponding functional group assignments for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3010–3100Medium-Weak=C-H Stretch (sp² C-H)
2850–2960Strong-C-H Stretch (sp³ C-H)
1660–1690StrongC=O Stretch (α,β-Unsaturated Ketone)
1600–1680Medium-WeakC=C Stretch (Alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. For this compound, the primary chromophore responsible for UV absorption is the extended π-electron system of the 4,7-dien-3-one moiety.

The conjugated system involves the carbonyl group at C-3 and the double bonds at C-4 and C-7. This extended conjugation significantly lowers the energy required for electronic transitions, shifting the absorption maximum (λmax) to longer wavelengths compared to a simple enone system. The key electronic transition observed is the π → π* transition of the dienone system, which is expected to produce a strong absorption band. A weaker n → π* transition, characteristic of the carbonyl group, is also expected at a longer wavelength but with a much lower intensity.

Based on empirical rules for steroidal dienones and data from similar compounds, this compound is predicted to exhibit a strong π → π* absorption maximum in the range of 270–290 nm. The isolated double bond at C-22 does not contribute to this main absorption band as it is not conjugated with the dienone system.

ChromophoreElectronic TransitionExpected λmax (nm)
C(4),C(7)-dien-3-oneπ → π270–290
Carbonyl (C=O) at C-3n → π>300

Optical Rotatory Dispersion (ORD) for Stereochemical Assessment

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral molecule as a function of the wavelength of light. The resulting ORD curve, particularly its behavior near a UV-Vis absorption band, provides valuable information about the stereochemical environment of the chromophore. This phenomenon is known as the Cotton effect. amrita.edu

In this compound, the carbonyl group at the C-3 position is the principal chromophore that gives rise to a measurable Cotton effect in the ORD spectrum. The shape and sign of this Cotton effect—whether the peak of the curve is at a higher wavelength than the trough (positive Cotton effect) or vice versa (negative Cotton effect)—is determined by the absolute configuration of the chiral centers surrounding the ketone. scribd.comkud.ac.in

Computational Chemistry in Spectroscopic Data Interpretation

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is exceptionally sensitive to the absolute configuration of chiral molecules. The modern approach for assigning the absolute configuration of a complex molecule like this compound involves the use of computational chemistry to predict the ECD spectrum. nih.gov

The standard methodology relies on Time-Dependent Density Functional Theory (TDDFT), a quantum mechanical approach that can accurately calculate the electronic excited states of a molecule. nih.govrespectprogram.orgunipi.it The process involves several key steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule. This is crucial as the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) to find its most stable three-dimensional structure. nih.gov

TDDFT Calculation: For each optimized low-energy conformer, the ECD spectrum is calculated using TDDFT. This calculation yields a set of excitation energies and corresponding rotatory strengths, which define the position, sign, and intensity of the Cotton effects. nih.govresearchgate.net

Spectrum Simulation: The calculated rotatory strengths are then used to simulate the final ECD spectrum by applying a Gaussian or Lorentzian broadening to each transition.

Comparison and Assignment: The final, Boltzmann-averaged theoretical ECD spectrum is compared with the experimentally measured spectrum. A close match between the signs and relative intensities of the Cotton effects in the calculated and experimental spectra allows for an unambiguous assignment of the molecule's absolute configuration. nih.govresearchgate.net

This powerful combination of experimental ECD measurement and theoretical TDDFT calculation has become a reliable and indispensable tool for the stereochemical elucidation of complex natural products. nih.gov

Biological Activities of Ergosta 4,7,22 Trien 3 One: Preclinical Investigations

Antimicrobial Properties

The antimicrobial potential of ergostane (B1235598) steroids has been a subject of study, with research exploring their efficacy against a range of microorganisms.

Antifungal Efficacy and Related Mechanisms

The structural similarity of Ergosta-4,7,22-trien-3-one to ergosterol (B1671047), the primary sterol in fungal cell membranes, suggests a potential mechanism for its antifungal activity. wikipedia.orgwikipedia.org

Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. wikipedia.org Its absence in animal cell membranes makes it a key target for antifungal drugs. wikipedia.org Antifungal agents like Amphotericin B function by binding to ergosterol, leading to the formation of pores that disrupt the membrane and cause leakage of cellular contents, ultimately resulting in fungal cell death. wikipedia.orgwikipedia.org Given that this compound is an ergostane steroid, it is hypothesized that it may exert antifungal effects by interfering with ergosterol synthesis or by directly disrupting the fungal membrane, though direct experimental evidence for this specific compound is not currently available in the reviewed literature.

There is currently no available scientific literature detailing the specific activity of this compound against the fungal pathogen Microbotryum violaceum.

Antibacterial Spectrum and Targets (e.g., Escherichia coli, Bacillus megaterium)

Research into the antibacterial properties of ergostane steroids has shown activity against various bacterial species. Extracts from the fungus Fomitopsis pinicola, which is known to contain ergostane steroids, have demonstrated inhibitory effects against the growth of Escherichia coli. researchgate.net Furthermore, a study on Ergosta-5, 7, 22-triene-3β, 14α – diol, a related ergostane steroid, included assays against Escherichia coli. researchgate.net

However, specific studies on the direct antibacterial activity of this compound against Escherichia coli and Bacillus megaterium are not available in the current body of scientific literature. The potential antibacterial mechanisms of ergostane steroids may involve the disruption of bacterial membranes. researchgate.net

Anti-Algal Activity (e.g., Chlorella fusca)

There is no scientific information available regarding the anti-algal activity of this compound against Chlorella fusca. While some steroids have been noted to possess antimicrobial properties, specific studies on their anti-algal effects are limited. mdpi.comresearchgate.net

Metabolic and Enzymatic Modulatory Activities

Preclinical studies on compounds structurally related to this compound have revealed significant modulatory effects on various metabolic and enzymatic pathways.

A closely related compound, Ergosta-4,6,8(14),22-tetraen-3-one (B108213) , has demonstrated notable anti-diabetic effects. In a preclinical model, this compound was shown to reduce fasting blood glucose levels and improve lipid profiles by decreasing triacylglycerol, total cholesterol, and low-density lipoprotein-cholesterol (LDL-C). nih.govresearchgate.net The proposed mechanism involves the modification of the IRS1/PI3K/AKT signaling pathway, which is crucial for insulin signaling. nih.govresearchgate.net This compound also showed inhibitory activity against nitric oxide production, suggesting anti-inflammatory potential. researchgate.net

Another related ergostane, Ergosta-7,9(11),22-trien-3β-ol , has been investigated for its neuroprotective and anti-fatigue properties. nih.govmdpi.com Studies have shown that it can modulate microglia activation, which is implicated in neuroinflammation. mdpi.com Furthermore, this compound has been observed to have anti-fatigue effects by preserving energy storage and reducing exercise-induced accumulation of lactate and ammonia. nih.gov

The broader class of ergostane-type steroids has been reviewed for a variety of biological activities, including anticancer, anti-inflammatory, and antiviral properties, often linked to their ability to modulate various enzymes and cellular pathways. nih.govdoaj.orgbohrium.commdpi.com

Interactive Data Table: Biological Activities of Related Ergostane Steroids

Compound NameBiological ActivityTarget/Mechanism
Ergosta-4,6,8(14),22-tetraen-3-oneAnti-diabeticModulates IRS1/PI3K/AKT signaling pathway
Ergosta-4,6,8(14),22-tetraen-3-oneAnti-inflammatoryInhibits nitric oxide production
Ergosta-7,9(11),22-trien-3β-olNeuroprotectiveModulates microglia activation
Ergosta-7,9(11),22-trien-3β-olAnti-fatiguePreserves energy storage, reduces lactate and ammonia

Induction of Ligninolytic Activity in White-Rot Fungi by this compound Analogues

Preclinical investigations into the biological activities of ergosterol and its metabolites have revealed a significant role in enhancing the lignin-degrading capabilities of white-rot fungi. While direct studies on this compound are limited, research on structurally similar compounds, particularly its close analogue Ergosta-4,7,22-triene-3,6-dione, provides valuable insights into its potential to induce ligninolytic activity.

Enhancement of Lignin (B12514952) Degradation Processes

Research has demonstrated that ergosterol and its metabolites can significantly improve the lignin-degrading activity of white-rot fungi such as Phanerochaete sordida YK-624. nih.govresearchgate.netresearchgate.net In a key study, while investigating the metabolites of ergosterol from this fungus, researchers identified and synthesized Ergosta-4,7,22-triene-3,6-dione. nih.gov The addition of this compound to the fungal cultures resulted in a marked increase in ligninolytic activity. nih.gov

The ligninolytic system of white-rot fungi primarily consists of extracellular enzymes like laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP). nih.govmdpi.com The induction of these enzymes is crucial for the efficient breakdown of the complex lignin polymer. The introduction of ergosterol metabolites has been shown to stimulate the production and activity of these key enzymes, thereby accelerating the degradation of lignin. nih.gov

The following table summarizes the observed effects of ergosterol and its metabolites on the lignin degradation by Phanerochaete sordida YK-624, which provides a basis for the potential action of this compound.

CompoundEffect on Lignin DegradationFungal StrainReference
ErgosterolInduces lignin-degrading activityPhanerochaete sordida YK-624 nih.gov
Ergosta-4,7,22-triene-3,6-dioneSignificantly improves lignin-degrading activityPhanerochaete sordida YK-624 nih.gov
Ergosta-4,6,8(14),22-tetraen-3-oneSignificantly improves lignin-degrading activityPhanerochaete sordida YK-624 nih.govresearchgate.netresearchgate.net
Implications for Bioremediation and Industrial Applications

The ability of compounds like this compound and its analogues to enhance lignin degradation by white-rot fungi has significant implications for various biotechnological applications. Lignin is a major component of lignocellulosic biomass and a significant pollutant from industrial processes such as pulp and paper manufacturing.

Bioremediation: The enhanced ligninolytic activity of fungi, stimulated by these compounds, can be harnessed for the bioremediation of environments contaminated with lignin and other recalcitrant aromatic pollutants. By accelerating the breakdown of these complex molecules, the detoxification of industrial effluents and contaminated soils can be achieved more efficiently.

The potential applications are summarized in the table below:

Application AreaImplication of Enhanced Lignin Degradation
Bioremediation More efficient cleanup of industrial wastewater and contaminated soils.
Pulp and Paper Industry Development of eco-friendly bio-bleaching processes.
Biofuel Production Improved pretreatment of lignocellulosic biomass for higher biofuel yields.
Biochemical Production More effective conversion of lignin into valuable aromatic platform chemicals.

Mechanisms of Action of Ergosta 4,7,22 Trien 3 One at the Cellular and Molecular Level

Interaction with Biological Membranes and Lipid Bilayers

The interaction of sterols and their derivatives with biological membranes is a critical aspect of their function. While direct studies on the specific interaction of Ergosta-4,7,22-trien-3-one with biological membranes and lipid bilayers are limited, the behavior of its parent compound, ergosterol (B1671047), and other similar sterols provides significant insights. Ergosterol is a vital component of fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the formation of specialized microdomains known as lipid rafts.

Lipid rafts are dynamic assemblies of sterols, sphingolipids, and proteins within the cell membrane that are involved in various cellular processes, including signal transduction. The structure of ergosterol allows it to pack tightly with sphingolipids, leading to the formation of a liquid-ordered phase that is distinct from the surrounding liquid-disordered phase of the bulk membrane. This phase separation is fundamental to the function of lipid rafts.

Given the structural similarities, it is hypothesized that this compound may also influence the physical properties of lipid bilayers. Its altered chemical structure, particularly the ketone group at the 3-position and the specific arrangement of double bonds, could potentially modify its interaction with membrane lipids compared to ergosterol. These modifications might affect membrane fluidity, thickness, and the stability of lipid rafts. However, without direct experimental evidence, the precise nature of this compound's interaction with and influence on the biophysical properties of biological membranes remains an area for future investigation.

Modulation of Cellular Permeability and Lysis

The cytotoxic effects observed for some ergosterol derivatives suggest that they may modulate cellular permeability, potentially leading to cell lysis. Research on the structurally similar compound, ergosta-4,6,8(14),22-tetraen-3-one (B108213), has demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a highly regulated process that involves a cascade of events, ultimately leading to the dismantling of the cell. A key feature of late-stage apoptosis is the loss of membrane integrity and the formation of apoptotic bodies.

The induction of apoptosis by ergosta-4,6,8(14),22-tetraen-3-one involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov This process leads to the breakdown of cellular components and changes in the plasma membrane, including the externalization of phosphatidylserine, which signals for the engulfment of the dying cell by phagocytes. While these events ultimately result in a loss of cellular integrity, this is a controlled process distinct from immediate cell lysis caused by direct membrane disruption, such as pore formation.

Currently, there is no direct evidence to suggest that this compound directly induces pore formation in cellular membranes. Its cytotoxic effects, if any, are more likely to be mediated through the induction of signaling pathways that lead to programmed cell death, similar to its close structural analogs. Further research is necessary to elucidate the specific mechanisms by which this compound affects cellular viability and whether it directly impacts membrane permeability or induces lytic events.

Pathways Involved in Lignin (B12514952) Degradation Induction

One of the most well-documented biological activities of ergosterol and its metabolites is their role in inducing lignin degradation by white-rot fungi. Lignin is a complex and recalcitrant polymer in plant cell walls, and its degradation is a key step in carbon cycling. White-rot fungi are the most efficient lignin-degrading organisms known, and they achieve this through the secretion of a suite of extracellular enzymes, primarily lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases.

Studies have shown that ergosterol and its metabolites can significantly enhance the lignin-degrading activity of fungi such as Phanerochaete sordida. nih.gov Research has identified specific ergosterol metabolites, including ergosta-4,7,22-triene-3,6-dione and ergosta-4,6,8(14),22-tetraen-3-one, as potent inducers of ligninolytic activity. nih.gov These compounds have been shown to increase the production of lignin-degrading enzymes. nih.gov

The induction of ligninolytic enzymes by these ergosterol derivatives suggests the presence of a sophisticated signaling pathway within the fungus that responds to these sterol molecules. While the precise receptors and downstream signaling components have yet to be fully elucidated, it is clear that these compounds act as chemical triggers for the expression of lignin-degrading genes. Given its structural similarity to these known inducers, it is highly probable that this compound also participates in this signaling cascade, contributing to the regulation of lignin degradation in white-rot fungi.

The table below summarizes the key lignin-degrading enzymes induced by ergosterol and its metabolites.

EnzymeAbbreviationFunction in Lignin Degradation
Lignin PeroxidaseLiPOxidizes non-phenolic lignin units with high redox potential.
Manganese PeroxidaseMnPOxidizes Mn(II) to Mn(III), which in turn oxidizes phenolic lignin structures.
LaccaseA multi-copper oxidase that can oxidize phenolic subunits of lignin.

Structure Activity Relationship Sar Studies Pertaining to Ergosta 4,7,22 Trien 3 One

Influence of the C3-Keto Functionality on Biological Outcomes

Research on various ergostane (B1235598) derivatives has highlighted the significance of the C3-keto moiety. For instance, in a study on dankasterones, another class of ergostane-type steroids, the carbonyl groups were found to be important structural elements for high biological activity, as their reduction to hydroxyl groups led to a loss of cytotoxicity. This underscores the potential of the C3-keto group in Ergosta-4,7,22-trien-3-one to be essential for its cytotoxic or other biological activities. The electronic nature of the α,β-unsaturated ketone system in ring A, formed by the C3-keto group and the Δ4 double bond, can also be a key factor in the molecule's reactivity and its interaction with cellular nucleophiles, potentially contributing to its mechanism of action.

Furthermore, studies on other bioactive steroids have consistently shown that the C3-keto group is a common feature among compounds with significant pharmacological properties, including anti-inflammatory and anticancer effects. The presence of this functional group in this compound suggests its potential to engage in similar biological pathways.

Comparative Analysis with C3-Hydroxylated Ergosterols (e.g., Ergosta-7,22-dien-3-ol)

A comparative analysis of this compound with its C3-hydroxylated counterparts, such as Ergosta-7,22-dien-3-ol, offers valuable insights into the role of the C3 functional group in modulating biological activity. The substitution of a hydroxyl group for a keto group at the C3 position can dramatically alter the pharmacological profile of the steroid.

One of the key differences lies in the hydrogen bonding capacity. A C3-hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a C3-keto group can only function as a hydrogen bond acceptor. This seemingly subtle difference can have profound implications for the molecule's interaction with specific amino acid residues in the binding pockets of target proteins.

A study on components isolated from Polyporus umbellatus found that when the C3-hydroxy group of active components was replaced by a ketone group, the enhancing activity on rabbit platelet aggregation disappeared, and an inhibitory tendency was observed unisi.it. This suggests a clear relationship between the bioactivity and the C3-hydroxy group (or polarity) of these components unisi.it. This finding implies that this compound, with its C3-keto group, may exhibit a different, and potentially opposing, biological effect compared to a similar structure with a C3-hydroxyl group.

The table below summarizes the key structural and potential functional differences between C3-keto and C3-hydroxyl ergosterols, drawing a comparative framework for this compound and Ergosta-7,22-dien-3-ol.

FeatureC3-Keto (e.g., this compound)C3-Hydroxyl (e.g., Ergosta-7,22-dien-3-ol)
Functional Group Ketone (=O)Hydroxyl (-OH)
Hydrogen Bonding Acceptor onlyDonor and Acceptor
Polarity Generally more polarGenerally less polar
Potential Activity May exhibit inhibitory activitiesMay exhibit enhancing activities
Conformational Influence Planar sp2 hybridization at C3Tetrahedral sp3 hybridization at C3

Effects of Conjugation and Double Bond Positions on Bioactivity

The system of conjugated double bonds within the steroid nucleus of this compound is a critical determinant of its bioactivity. The specific arrangement of double bonds at positions 4, 7, and 22 creates a unique electronic and conformational landscape that influences how the molecule interacts with biological targets. The conjugated system in rings A and B (Δ4 and Δ7) can delocalize π-electrons, affecting the molecule's reactivity and its ability to participate in various biological processes.

A closely related compound, ergosta-4,6,8(14),22-tetraen-3-one (B108213), commonly known as ergone (B1207531), possesses a more extended conjugated system and has been shown to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and diuretic effects unisi.it. The presence of this extended conjugation is believed to be a key contributor to its bioactivity. For this compound, the conjugation between the C3-ketone and the Δ4 double bond forms an α,β-unsaturated ketone moiety, a well-known pharmacophore that can participate in Michael addition reactions with biological nucleophiles, a mechanism implicated in the activity of many anticancer drugs.

The following table provides a comparative overview of the potential effects of different double bond patterns in ergostane steroids.

Double Bond PatternExample CompoundPotential Influence on Bioactivity
Δ4,7,22 This compoundα,β-unsaturated ketone (reactivity), specific conformation
Δ4,6,8(14),22 ErgoneExtended conjugation, enhanced cytotoxic and anti-inflammatory activity
Δ5,7,22 Ergosterol (B1671047)Precursor to Vitamin D2, membrane fluidity regulation
Δ7,22 Ergosta-7,22-dien-3-olVaried biological activities, dependent on other functional groups

Contribution of the Steroid Side Chain to Pharmacological Profiles

The steroid side chain at C17 is a key structural element that significantly contributes to the pharmacological profile of ergostane-type steroids. The length, branching, and degree of unsaturation of this side chain can all modulate the biological activity of the parent molecule. In this compound, the side chain is an iso-octenyl group with a double bond at the C22 position.

Studies on other related steroids have provided insights into the importance of the side chain. For example, research on polyposterones, which are structurally related to ergostanes, demonstrated that those possessing two hydroxyl substituents on the side chain exhibited even greater anti-inflammatory effects than their less hydroxylated counterparts unisi.it. While this compound itself does not have hydroxyl groups on its side chain, this finding highlights the principle that modifications to the side chain can have a profound impact on biological activity.

Future Directions and Emerging Research Prospects for Ergosta 4,7,22 Trien 3 One

Comprehensive Elucidation of Detailed Biosynthetic Pathways

A primary objective for future research is the complete mapping of the biosynthetic pathway of Ergosta-4,7,22-trien-3-one. It is widely understood that this compound is a derivative of ergosterol (B1671047), a primary sterol found in fungi. The ergosterol biosynthetic pathway itself is a complex, multi-step process beginning with acetyl-CoA and proceeding through the mevalonate (B85504) pathway to produce key intermediates like lanosterol. From lanosterol, a series of enzymatic reactions involving desaturation, methylation, and isomerization leads to ergosterol.

The formation of this compound likely involves the oxidation of an ergosterol precursor. The specific enzymes—likely oxidoreductases or monooxygenases—responsible for converting an intermediate such as ergosta-5,7,22-trien-3β-ol (ergosterol) into the 3-keto form and shifting the double bond configuration to positions 4 and 7 are yet to be definitively identified and characterized. Research focusing on the in vivo incorporation of labeled precursors in producing organisms, such as various fungi, will be critical to tracing these final transformative steps. Identifying and characterizing the specific genes and enzymes that catalyze these terminal steps will be crucial for both understanding the molecule's natural role and for its potential biotechnological production.

In-Depth Mechanistic Understanding of Biological Activities

Preliminary research into related ergostane (B1235598) steroids has unveiled a range of promising biological activities, including anti-inflammatory and cytotoxic effects. A significant future direction is to gain a deep, mechanistic understanding of how this compound exerts these effects at a molecular level.

For instance, the closely related compound Ergosta-4,6,8(14),22-tetraen-3-one (B108213) has been shown to induce apoptosis in cancer cells by triggering G2/M cell cycle arrest. This process involves the cleavage of PARP and the activation of caspases-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. Future studies must determine if this compound shares these mechanisms. Similarly, other ergosterol derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. Research on Ergosta-7,9(11),22-trien-3β-ol, for example, has shown it can attenuate inflammatory responses by inhibiting MAPK/AP-1 and IL-6/JAK/STAT pathways while activating the Nrf2/HO-1 antioxidant signaling pathway. Investigating whether this compound modulates these or other inflammatory cascades is a key area for future exploration.

Identification of Novel Biological Targets and Signaling Cascade Interactions

Building upon a mechanistic understanding, a critical research prospect is the identification of specific molecular targets with which this compound directly interacts. The pro-apoptotic activity of similar compounds suggests potential interactions with proteins in the BCL family (such as Bax and Bcl-2) and key regulators of the cell cycle.

Future research should employ techniques such as affinity chromatography, proteomics, and computational molecular docking to pinpoint direct binding partners. Uncovering these targets will clarify how the compound initiates signaling events. For example, understanding if it directly inhibits a specific kinase in the MAPK pathway or binds to a transcription factor in the NF-κB pathway would provide invaluable insight. Identifying these primary targets and the subsequent signaling cascades will not only explain its observed biological effects but could also reveal novel therapeutic applications and potential off-target effects.

Rational Design and Synthesis of Enhanced Bioactive Analogs

Once the mechanisms and targets of this compound are better understood, a promising avenue of research will be the rational design and synthesis of more potent and selective bioactive analogs. The ergostane skeleton provides a versatile scaffold for chemical modification. The synthesis of related compounds, such as Ergosta-4,6,8(14),22-tetraen-3-one from ergosterol, has already been achieved with high efficiency, demonstrating the feasibility of such chemical transformations.

Future work in medicinal chemistry will likely focus on structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the side chain at C-17, the position and number of double bonds in the steroid rings, and the ketone group at C-3—researchers can probe which features are essential for bioactivity. This knowledge will guide the synthesis of new derivatives with enhanced properties, such as increased potency against cancer cells, improved anti-inflammatory effects, or better metabolic stability.

Optimization of Biotechnological Production and Fermentation Yields

The natural abundance of this compound can be low, making biotechnological production a critical area for future development. Since the compound is derived from the ergosterol pathway, strategies for increasing its yield will likely leverage metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae.

Significant progress has been made in boosting the production of the precursor ergosterol. These efforts provide a strong foundation for enhancing this compound yields. Key strategies that can be adapted include upregulating the endogenous ergosterol pathway and introducing the specific enzymes required for the final conversion steps once they are identified.

Table 1: Genetic Engineering Strategies for Enhancing Ergosterol Precursor Biosynthesis in Yeast

Gene Target Function Engineering Strategy Expected Outcome
tHMG1 Catalytic domain of HMG-CoA reductase Overexpression Increased supply of the precursor mevalonate and downstream squalene.
UPC2-1 Global regulatory factor for sterol biosynthesis Overexpression of a gain-of-function allele Systemic upregulation of multiple genes within the ergosterol pathway.
ARE2 Sterol acyltransferase Overexpression Enhanced esterification and storage of sterols in lipid droplets, creating a larger sink.

| ACC1 | Acetyl-CoA carboxylase | Overexpression | Increased fatty acid biosynthesis, expanding the lipid droplet storage pool for sterol esters. |

By combining these precursor-boosting strategies with the heterologous expression of the yet-to-be-identified final biosynthetic enzymes, it may be possible to develop a robust fermentation process for the high-yield production of this compound.

Development of Advanced Analytical Techniques for Detection and Quantification

As research into this compound expands, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices becomes paramount. Current methods for analyzing sterols rely heavily on chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for sterol analysis. For HPLC, reversed-phase columns like C18 are frequently used. A specific HPLC-UV method developed for the similar compound Ergosta-4,6,8(14),22-tetraen-3-one utilized an Inertsil ODS-3 column with a methanol-water mobile phase and UV detection at 350 nm, showcasing the applicability of this approach.

GC analysis, often coupled with Mass Spectrometry (GC-MS), provides excellent separation and identification capabilities but typically requires derivatization of the sterols into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers. Future research should focus on developing and validating new methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), to achieve lower detection limits and higher throughput. These advanced techniques will be essential for pharmacokinetic studies, analysis of fermentation broths, and quantifying the compound in various biological samples.

Table 2: Overview of Analytical Techniques for Sterol Analysis

Technique Common Column/Stationary Phase Mobile Phase/Carrier Gas Detection Method Sample Preparation Notes
HPLC C18, C8, Phenyl, Pentafluorophenyl (PFP) Methanol/Water, Acetonitrile/Water gradients UV, Mass Spectrometry (MS) Lipid extraction (e.g., Bligh/Dyer), saponification.

| GC | Capillary columns (e.g., DB-5, HP-5MS) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Saponification, extraction, derivatization (silylation or acetylation) is common. |

Q & A

Q. What are the primary spectroscopic methods for confirming the structural identity of Ergosta-4,7,22-trien-3-one?

To validate the structure, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for elucidating carbon-hydrogen frameworks and ultraviolet (UV) spectroscopy to confirm conjugated diene systems. X-ray crystallography is recommended for absolute stereochemical determination. Cross-referencing data with published spectral libraries (e.g., Ganoderma lucidum studies) ensures accuracy. For example, ¹H NMR signals at δ 5.15–5.35 ppm correlate with olefinic protons in the triene system .

Q. How can researchers isolate this compound from natural sources like fungi?

Isolation typically involves solvent extraction (e.g., ethanol or chloroform) followed by chromatographic purification. Column chromatography (CC) with silica gel and gradient elution (hexane:ethyl acetate) is standard. Thin-layer chromatography (TLC) with iodine staining monitors fractions. High-performance liquid chromatography (HPLC) using C18 columns and UV detection at 254 nm enhances purity validation. Yield optimization requires adjusting solvent polarity and temperature during extraction .

Q. What biological activities have been reported for this compound, and how are they assayed?

Reported activities include anti-inflammatory and cytotoxic effects. For cytotoxicity, assays like MTT or SRB using cancer cell lines (e.g., HeLa or HepG2) are standard. Anti-inflammatory activity is tested via inhibition of NO production in LPS-induced macrophages. Positive controls (e.g., dexamethasone) and dose-response curves (10–100 μM) are critical for validating results. Conflicting bioactivity data across studies may arise from differences in cell lines or compound purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may stem from variability in experimental design. Implement the following:

  • Standardize cell lines and culture conditions (e.g., passage number, serum concentration).
  • Validate compound purity (>95% via HPLC) and solubility (use DMSO with <0.1% water content).
  • Replicate assays with blinded controls to minimize bias.
  • Apply meta-analysis to compare datasets from multiple studies, using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. What synthetic strategies optimize the yield of this compound derivatives for structure-activity relationship (SAR) studies?

Key methods include:

  • Oppenauer oxidation : Convert ergosterol to ergosta-4,6,22-trien-3-one, followed by regioselective dehydrogenation with selenium dioxide (SeO₂) to introduce the 7,22-diene system .
  • Epoxidation and reduction : Use m-chloroperbenzoic acid (MCPBA) for epoxide formation, then Li/NH₃ reduction to stabilize stereochemistry.
  • Protection-deprotection cycles : Silylation (TBDMS-Cl) prevents undesired side reactions during functional group modifications .

Q. How can in silico studies complement experimental research on this compound’s molecular targets?

Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or androgen receptors. Validate predictions with:

  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors and hydrophobic regions.
  • ADMET profiling : Use SwissADME to assess bioavailability and toxicity risks. Cross-correlate results with wet-lab assays (e.g., surface plasmon resonance for binding kinetics) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For multi-group comparisons, apply two-way ANOVA with Bonferroni correction. Include error bars representing standard deviation (SD) or standard error of the mean (SEM) in graphs .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

  • Variables : Temperature (-20°C vs. 4°C), light exposure (amber vs. clear vials), and humidity (desiccated vs. ambient).
  • Analysis : Monitor degradation via HPLC at 0, 7, 30, and 90 days. Quantify decomposition products (e.g., ergosterol peroxides) using LC-MS.
  • Data interpretation : Apply Arrhenius kinetics to predict shelf-life .

Data Presentation Guidelines

ParameterRecommended MethodKey Reference
Structural elucidation¹H/¹³C NMR, X-ray diffraction
Bioactivity validationMTT assay, NO inhibition
Synthetic yieldColumn chromatography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.